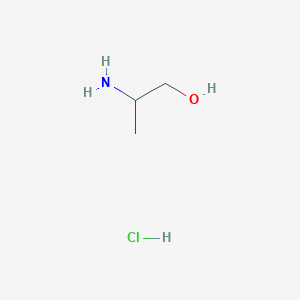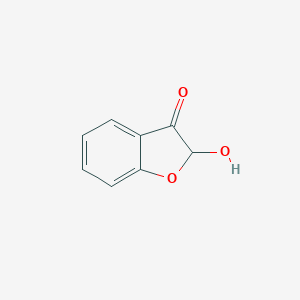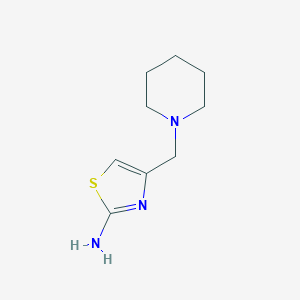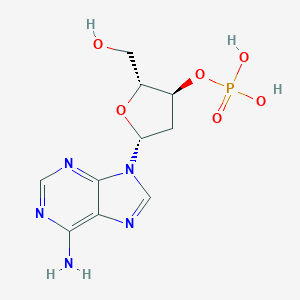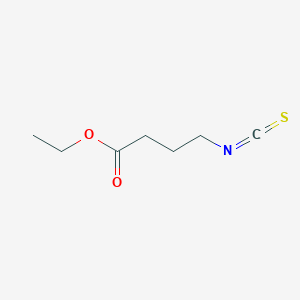
Ethyl 4-isothiocyanatobutanoate
説明
Ethyl 4-isothiocyanatobutanoate is a chemical compound that belongs to the class of isothiocyanate derivatives. These compounds have been studied for their potential antibacterial and genotoxic activities. Specifically, ethyl 4-isothiocyanatobutanoate has been tested for its effects on Gram-positive bacteria and has shown bactericidal properties at high concentrations. It has also been evaluated for mutagenic effects using the Ames test with Salmonella typhimurium strains TA 98 and TA 100, and no mutagenic effects were observed .
Synthesis Analysis
The synthesis of related compounds, such as ethyl (R)-4-cyano-3-hydroxybutanoate, has been extensively studied due to its importance as a chiral synthon for the side chain of atorvastatin, a cholesterol-lowering drug. Various synthetic strategies have been employed, including both chemical and enzymatic approaches. Enzymatic methods using biocatalysts like halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been emphasized due to their ability to produce optically active compounds . Additionally, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have been prepared using whole-cell catalysis with high enantiomeric excess and yield, demonstrating the potential for large-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of ethyl 4-isothiocyanatobutanoate is not detailed in the provided papers, the structure of isothiocyanate derivatives typically includes an isothiocyanate group (-N=C=S) attached to a carbon chain. The molecular structure is crucial for the compound's biological activity, as seen in the broad antibacterial effect of 4-hydroxybutyl isothiocyanate, a related compound .
Chemical Reactions Analysis
Isothiocyanate derivatives, including ethyl 4-isothiocyanatobutanoate, are known for their reactivity due to the presence of the isothiocyanate group. This group can react with various nucleophiles, which may contribute to the antibacterial properties observed. The chemical reactivity also plays a role in the synthesis of chiral synthons, where specific functional groups are introduced or modified to achieve the desired optical purity and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-isothiocyanatobutanoate are not explicitly discussed in the provided papers. However, the properties of isothiocyanate derivatives generally include being liquid at room temperature and having a characteristic pungent odor. The solubility in water and organic solvents, boiling points, and melting points can vary depending on the specific structure of the alkyl or aryl group attached to the isothiocyanate functionality. These properties are important for the practical application and handling of these compounds in both laboratory and industrial settings .
科学的研究の応用
- Scientific Field : Biomedical Research, specifically in the study of cell apoptosis .
- Summary of the Application : Ethyl 4-isothiocyanatobutanoate (E-4IB) has been studied for its effect on the survival of mismatch repair-proficient TK6 and -deficient MT1 cell lines . The compound’s influence was also evaluated in the presence of proteasomal inhibitor MG132, caspase inhibitor Z-VAD-fmk, and ATM inhibitor caffeine .
- Results or Outcomes : The results indicate that E-4IB has an apoptotic effect associated with DNA damage, proteasomal activity, and induction of p53 and p21cip1/waf1 .
特性
IUPAC Name |
ethyl 4-isothiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGABVVHWPYGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169051 | |
| Record name | Ethyl 4-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isothiocyanatobutanoate | |
CAS RN |
17126-65-7 | |
| Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-isothiocyanatobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17126-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



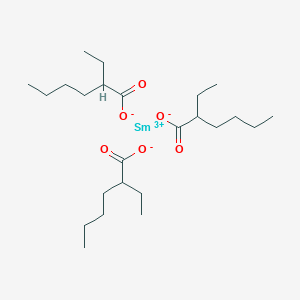
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
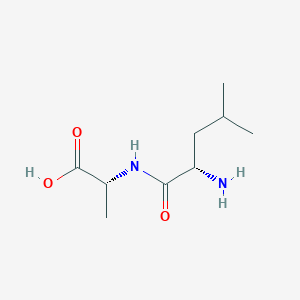
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
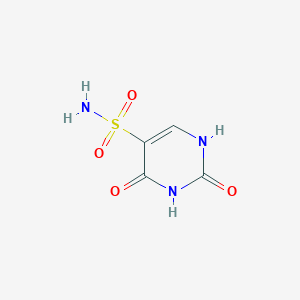
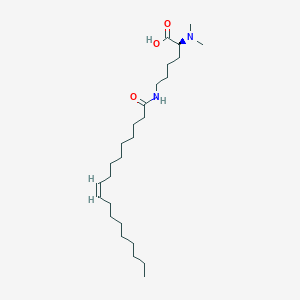
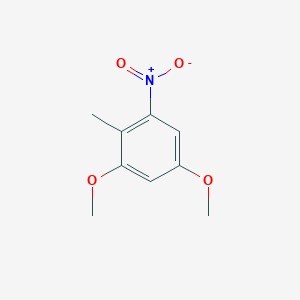
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
